(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one typically involves the reaction of benzylamine, phenylpropan-2-one, and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one: Unique due to its specific substituents and structure.
Thiazolidin-4-one derivatives: General class with varying substituents, showing diverse biological activities.
Thiazolidinediones: Known for their antidiabetic properties, structurally similar but with different biological targets.
Properties
Molecular Formula |
C19H20N2OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzyl-2-(1-phenylpropan-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-15(12-16-8-4-2-5-9-16)20-19-21(18(22)14-23-19)13-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
BREKZZSQNVIGML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=C2N(C(=O)CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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